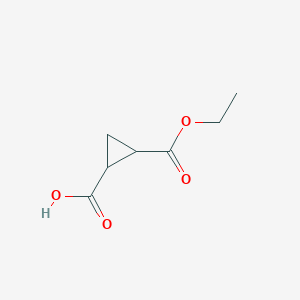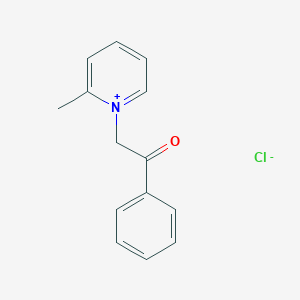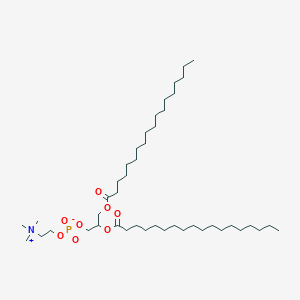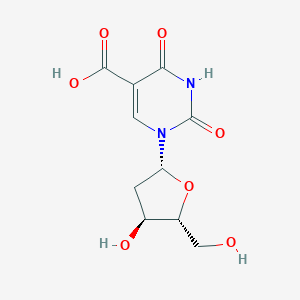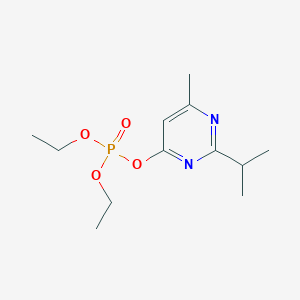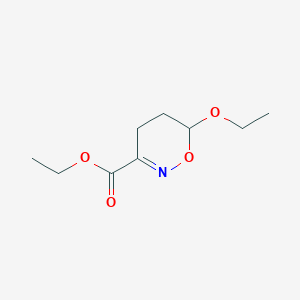
4-Methyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-pyrrolidinamine is a chemical compound that is commonly used in scientific research for its unique properties. It is a cyclic amine that has a methyl group attached to the nitrogen atom. This compound has been found to have a wide range of applications in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-pyrrolidinamine is not fully understood. However, it has been found to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. It has been suggested that this compound may act as a modulator of these receptors, leading to changes in the levels of neurotransmitters like dopamine and glutamate.
Biochemical and Physiological Effects:
4-Methyl-3-pyrrolidinamine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and glutamate in the brain, leading to enhanced cognitive function and memory. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methyl-3-pyrrolidinamine in lab experiments is its unique properties. It is a versatile compound that can be used in various reactions and has potential as a drug candidate. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research of 4-Methyl-3-pyrrolidinamine. One area of research is the development of new synthetic methods for the preparation of this compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
In conclusion, 4-Methyl-3-pyrrolidinamine is a unique compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, biochemistry, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential as a drug candidate.
Métodos De Síntesis
The synthesis of 4-Methyl-3-pyrrolidinamine can be achieved through several methods. One of the most common methods is the reaction of 4-methylpyrrolidin-2-one with a reducing agent like lithium aluminum hydride or sodium borohydride. This method results in the reduction of the carbonyl group in the pyrrolidinone ring to form the cyclic amine.
Aplicaciones Científicas De Investigación
4-Methyl-3-pyrrolidinamine has been extensively used in scientific research due to its unique properties. It has been found to be an effective chiral auxiliary in asymmetric synthesis, especially in the synthesis of amino acids. It has also been used as a catalyst in various organic reactions, including Michael additions and aldol reactions. In medicinal chemistry, this compound has been found to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
116729-74-9 |
|---|---|
Nombre del producto |
4-Methyl-3-pyrrolidinamine |
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
SLTMFXXAJKCIPQ-UHFFFAOYSA-N |
SMILES |
CC1CNCC1N |
SMILES canónico |
CC1CNCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



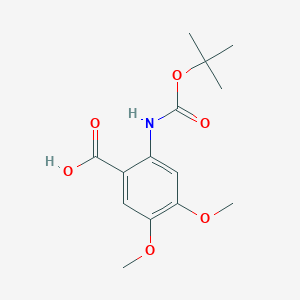
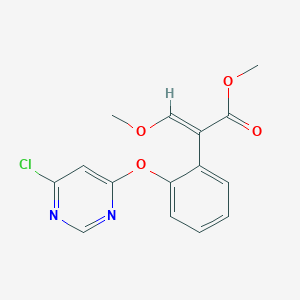

![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
